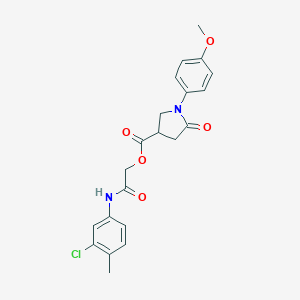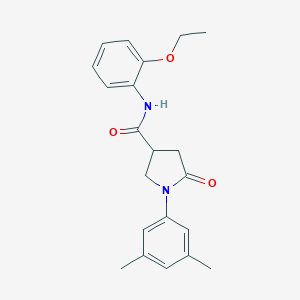
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMOP and is a pyrrolidine derivative.
Mecanismo De Acción
The mechanism of action of CMOP is not well understood. However, studies have suggested that CMOP may exert its pharmacological effects by modulating various signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway. CMOP has also been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
CMOP has been reported to exhibit several biochemical and physiological effects. Studies have shown that CMOP can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. CMOP has also been reported to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a class of lipid mediators that play a role in inflammation. CMOP has also been reported to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CMOP in lab experiments include its potential therapeutic applications, its ability to inhibit the growth of cancer cells, and its anti-inflammatory properties. However, the limitations of using CMOP in lab experiments include its complex synthesis method, its low yield, and its limited solubility in water.
Direcciones Futuras
There are several future directions for the research on CMOP. One direction is to explore the potential therapeutic applications of CMOP in various diseases such as cancer, inflammation, and bacterial infections. Another direction is to investigate the mechanism of action of CMOP and identify its molecular targets. Additionally, future research can focus on improving the synthesis method of CMOP and increasing its yield and solubility. Finally, the development of novel derivatives of CMOP with improved pharmacological properties can also be explored.
In conclusion, CMOP is a chemical compound with potential applications in various fields. Its anti-inflammatory, anti-tumor, and anti-bacterial activities make it a promising candidate for drug discovery. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of CMOP is a complex process that involves several steps. The first step involves the reaction of 3-chloro-4-methylaniline with 2-oxoethyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in the presence of a catalyst. This reaction leads to the formation of CMOP. The purity and yield of CMOP can be improved by several purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
CMOP has potential applications in various fields such as medicinal chemistry, drug discovery, and material science. CMOP has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. Studies have also shown that CMOP can inhibit the growth of cancer cells and induce apoptosis. CMOP has also been used as a building block in the synthesis of novel compounds with potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H21ClN2O5 |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O5/c1-13-3-4-15(10-18(13)22)23-19(25)12-29-21(27)14-9-20(26)24(11-14)16-5-7-17(28-2)8-6-16/h3-8,10,14H,9,11-12H2,1-2H3,(H,23,25) |
Clave InChI |
VIIJTOOBRGDTOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















